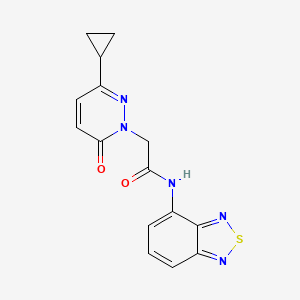![molecular formula C11H12N2OS B6427686 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034461-93-1](/img/structure/B6427686.png)
5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It is a derivative of the bicyclic molecule, specifically a bicyclo[2.2.1]heptane . Bicyclic molecules are molecules that feature two joined rings . The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position .
Synthesis Analysis
The synthesis of similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, has been achieved through organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .Molecular Structure Analysis
The molecular structure of the compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, have been studied. These reactions involve organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . The reactions of cyclopentadiene with oxy-functions are also of interest .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as norbornane (also known as bicyclo[2.2.1]heptane), have been studied. Norbornane is a crystalline compound with a melting point of 88 °C .Safety and Hazards
Orientations Futures
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, the study of “5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane” and similar compounds could be of significant interest in the field of organic chemistry.
Mécanisme D'action
Target of Action
The primary targets of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been found to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .
Mode of Action
For instance, organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio .
Biochemical Pathways
The specific biochemical pathways affected by 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds such as nicotine have been found to be degraded through three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .
Pharmacokinetics
The pharmacokinetic properties of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been synthesized via organocatalytic formal [4 + 2] cycloaddition reactions , which could potentially influence their bioavailability.
Result of Action
The molecular and cellular effects of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[22The synthesis of related compounds has been found to proceed efficiently with a broad array of substrates , suggesting that the reaction environment could potentially influence the compound’s action.
Propriétés
IUPAC Name |
pyridin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-11(10-3-1-2-4-12-10)13-6-9-5-8(13)7-15-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOXCYQSOOGSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6427605.png)
![4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6427613.png)
![4-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B6427621.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B6427627.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6427629.png)
![1-methyl-2-(propan-2-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B6427634.png)
![2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6427642.png)
![3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B6427650.png)
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6427658.png)
![4-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427677.png)
![4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6427703.png)
![2-methoxy-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427709.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427719.png)
